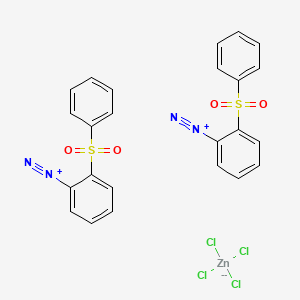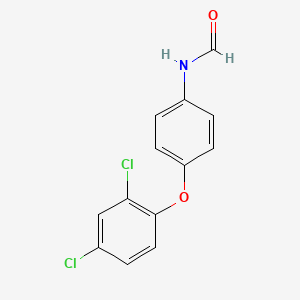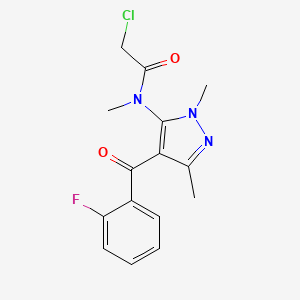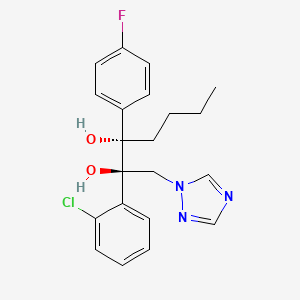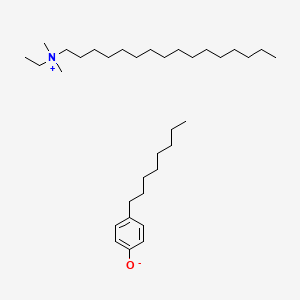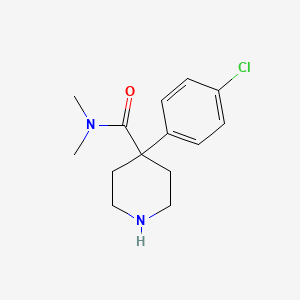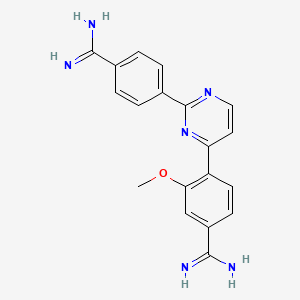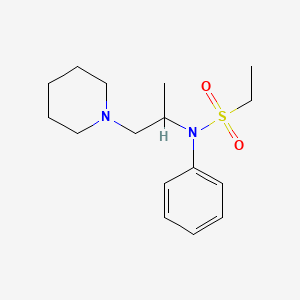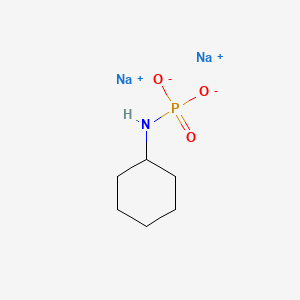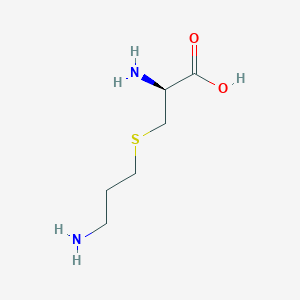
S-(3-Aminopropyl)-D-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-Aminopropyl)-D-cysteine: is a compound that features a unique combination of an amino group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Aminopropyl)-D-cysteine typically involves the reaction of D-cysteine with 3-aminopropyl reagents under controlled conditions. One common method includes the use of 3-aminopropyltriethoxysilane in the presence of a catalyst such as hydrochloric acid or trifluoromethanesulfonic acid . The reaction is carried out at room temperature, and the product is purified through various chromatographic techniques.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrolytic polycondensation processes. These processes are optimized to increase yield and purity, often using advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: S-(3-Aminopropyl)-D-cysteine undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
S-(3-Aminopropyl)-D-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Utilized in the production of nanomaterials and as a functionalizing agent for various surfaces
Mechanism of Action
The mechanism of action of S-(3-Aminopropyl)-D-cysteine involves its interaction with various molecular targets:
Molecular Targets: Proteins and enzymes that contain reactive thiol groups.
Pathways Involved: The compound can modulate redox states and participate in the formation and breaking of disulfide bonds, affecting protein folding and stability.
Comparison with Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface functionalization and nanomaterial synthesis.
3-Aminopropyltrimethoxysilane: Similar applications but with different solubility and reactivity profiles.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional amino group, offering different functionalization capabilities
Uniqueness: S-(3-Aminopropyl)-D-cysteine is unique due to its combination of an amino group and a thiol group, allowing it to participate in a broader range of chemical reactions and interactions compared to its analogs.
Properties
CAS No. |
2185811-16-7 |
|---|---|
Molecular Formula |
C6H14N2O2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-aminopropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1 |
InChI Key |
KLGFHUHSBPGOAU-RXMQYKEDSA-N |
Isomeric SMILES |
C(CN)CSC[C@H](C(=O)O)N |
Canonical SMILES |
C(CN)CSCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


